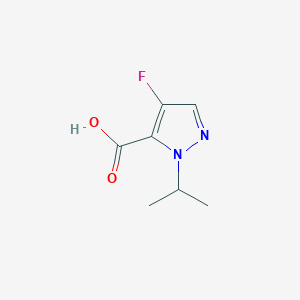

4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid

Description

Molecular Geometry and Bonding Analysis

The compound 4-fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid features a pyrazole core with three key substituents: a fluorine atom at position 4, an isopropyl group at position 1, and a carboxylic acid moiety at position 5. The pyrazole ring adopts a planar structure due to aromatic stabilization, with bond lengths and angles consistent with conjugated systems.

Key geometric parameters (extrapolated from analogous pyrazole derivatives):

The fluorine substituent at position 4 introduces significant electronic effects. Its electronegativity polarizes the adjacent C–F bond, creating partial positive charges on the pyrazole ring. This electronic distribution enhances the stability of the aromatic system and influences hydrogen-bonding interactions involving the carboxylic acid group.

Steric considerations :

The isopropyl group at position 1 introduces steric hindrance, which may slightly distort the pyrazole ring’s planarity. However, the conjugation of the pyrazole ring and the electron-withdrawing effects of the fluorine and carboxylic acid groups likely counteract this effect, maintaining the aromatic integrity.

Tautomeric Forms and Electronic Delocalization

Pyrazoles exhibit tautomerism between 1H and 2H forms. For this compound, substituent electronic effects dictate the dominant tautomer.

Tautomer stability :

- 1H-Tautomer : Stabilized by resonance between the NH group and the pyrazole ring. The electron-withdrawing fluorine at position 4 and carboxylic acid at position 5 enhance delocalization of the lone pair from the NH group into the ring.

- 2H-Tautomer : Less likely due to steric clashes between the isopropyl group and the NH proton at position 2.

Electronic delocalization :

The carboxylic acid group at position 5 participates in resonance with the pyrazole ring, further stabilizing the 1H-tautomer. Computational studies on similar pyrazole-5-carboxylic acids indicate that electron-withdrawing groups at C5 and C4 reinforce aromaticity, as evidenced by shortened C–N bond lengths .

Hydrogen-bonding interactions :

The carboxylic acid group forms strong O–H⋯O or O–H⋯N hydrogen bonds, as observed in pyrazole-4-carboxylic acid derivatives . These interactions contribute to crystal packing and molecular stability.

Comparative Analysis with Substituted Pyrazole Derivatives

The electronic and steric properties of substituents significantly influence the reactivity and stability of pyrazole derivatives. Below is a comparison of this compound with closely related compounds.

Table 1: Comparative Properties of Pyrazole Derivatives

Steric and electronic contrasts :

- The trifluoromethyl group (CF₃) in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is more electron-withdrawing than fluorine, leading to greater ring stabilization but increased steric bulk compared to the isopropyl group.

- The ethyl group in 1-ethyl-1H-pyrazole-5-carboxylic acid provides less steric hindrance than isopropyl, resulting in slightly longer C–N bond lengths .

Reactivity implications : The fluorine and carboxylic acid groups in the target compound enable diverse functionalization. For example, the carboxylic acid can undergo esterification or amidation, while the fluorine may participate in nucleophilic aromatic substitution under specific conditions. In contrast, methyl-substituted pyrazoles (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) exhibit reduced reactivity at the methyl-bearing position due to steric shielding .

Properties

IUPAC Name |

4-fluoro-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQISSORYGWTWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid typically involves the fluorination of pyrazole derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor® in acetonitrile under microwave conditions . This method ensures high yield and selectivity in the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogen exchange or Balz-Schiemann reactions to introduce the fluorine atom into the pyrazole ring . Optimization of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic fluorinating agents like Selectfluor® in acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Induction of apoptosis |

| MCF7 | 3.79 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

The compound demonstrated significant activity against HepG2 cells, suggesting its potential as a therapeutic agent in liver cancer treatment .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In experimental models, it showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug.

| Model | Result |

|---|---|

| Carrageenan-induced edema | Comparable to indomethacin |

This suggests that it may be useful in treating inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 6.25 |

| Escherichia coli | Variable |

| Bacillus subtilis | Variable |

These findings indicate its potential application in developing new antimicrobial agents.

Case Study 1: Anticancer Screening

In a comprehensive screening involving various pyrazole derivatives, this compound was found to have promising anticancer activity, particularly against liver cancer cells.

Case Study 2: Anti-inflammatory Assessment

In a study assessing anti-inflammatory activity using the carrageenan-induced edema model, the compound showed results comparable to established anti-inflammatory drugs, indicating its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

- 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-3-sulfonamide

- 4,4-Difluoro-1H-pyrazole derivatives

Comparison: Compared to other fluorinated pyrazoles, 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications .

Biological Activity

4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1198437-24-9) is a fluorinated heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry, agrochemicals, and material science. The unique properties imparted by the fluorine atom in its structure make it a compound of significant interest in biological research.

- Molecular Formula : C7H9FN2O2

- Molar Mass : 172.16 g/mol

- Density : 1.34 ± 0.1 g/cm³ (predicted)

- Boiling Point : 292.6 ± 20.0 °C (predicted)

- pKa : 2.12 ± 0.10 (predicted) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties. The introduction of a fluorine atom enhances the lipophilicity of the compounds, potentially improving their membrane permeability and bioavailability. This has been corroborated by tests demonstrating the effectiveness of similar compounds against various bacterial strains .

Antitumor Potential

The compound has been explored for its anticancer properties, particularly in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazole ring can significantly influence cytotoxicity against cancer cell lines . For instance, related compounds have demonstrated IC50 values in the micromolar range against various tumor cell lines, indicating promising antitumor activity.

Case Studies

Case Study 1: Anticancer Activity

In a recent study, derivatives of pyrazole were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant antiproliferative activity, with some analogs showing IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of fluorinated pyrazoles against Gram-positive and Gram-negative bacteria. Results demonstrated that these compounds displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Applications

The compound is being investigated for:

- Drug Development : Its unique chemical structure makes it a potential lead compound for developing new therapeutics targeting various diseases.

- Agrochemical Formulations : Its efficacy as an antimicrobial agent positions it as a candidate for use in agricultural applications to protect crops from pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions affect yield?

- Answer: Two primary routes are documented:

Cyclocondensation : Reacting ethyl acetoacetate with fluorinated hydrazine derivatives under basic conditions forms the pyrazole core. Subsequent hydrolysis (e.g., using NaOH/EtOH) converts esters to carboxylic acids .

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄) introduces aryl/alkyl groups at specific positions. For example, aryl boronic acids react with brominated pyrazole precursors in deoxygenated DMF/H₂O at 80–100°C .

- Critical Conditions : Solvent polarity (DMF for coupling vs. ethanol for hydrolysis), temperature control (80–100°C for coupling; reflux for cyclocondensation), and catalyst loading (1–5 mol% Pd) significantly impact purity and yield .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer:

- ¹H/¹³C NMR : The fluorine atom at position 4 causes deshielding of adjacent protons (δ 7.8–8.2 ppm for pyrazole ring H). The isopropyl group shows split signals (δ 1.2–1.5 ppm for CH₃; δ 4.2–4.6 ppm for CH) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group, while C-F stretches appear at 1100–1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (e.g., 216.24 g/mol for C₈H₁₀FN₂O₂) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data, such as unexpected reactivity or spectral anomalies?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

- Geometric Optimization : Bond angles/lengths (e.g., C-F bond ~1.34 Å) and charge distribution, explaining regioselectivity in reactions .

- Spectroscopic Predictions : Simulated IR/NMR spectra align with experimental data, identifying impurities or tautomeric forms. For example, discrepancies in ¹³C shifts may arise from solvent effects or hydrogen bonding .

Q. What strategies mitigate contradictions in biological activity data across structurally similar pyrazole-carboxylic acid derivatives?

- Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 1 (isopropyl) and 4 (fluoro) can isolate pharmacophoric groups. For instance, replacing fluorine with Cl/CF₃ alters enzyme inhibition (e.g., PYCR1) .

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or oxidoreductases. A study on pyrazole-based lamellarins revealed that electron-withdrawing groups (e.g., -F) enhance binding to DNA topoisomerase .

Methodological Challenges

Q. How can researchers optimize purification protocols to isolate high-purity this compound?

- Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) to separate carboxylic acid derivatives from ester precursors .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity, confirmed by melting point (mp 78–79°C) and HPLC .

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

- Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via:

- HPLC-UV : Detect hydrolysis products (e.g., decarboxylation to pyrazole derivatives).

- TGA/DSC : Assess thermal decomposition profiles (decomposition onset ~200°C) .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.